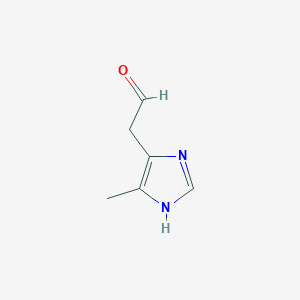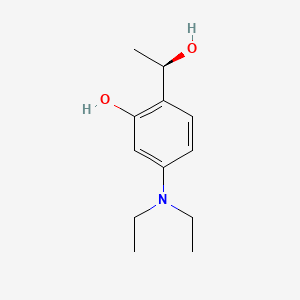
rac-(2R,4R)-2-(3-chlorophenyl)oxan-4-aminehydrochloride,trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(2R,4R)-2-(3-chlorophenyl)oxan-4-aminehydrochloride,trans: is a synthetic compound that belongs to the class of oxan-amine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,4R)-2-(3-chlorophenyl)oxan-4-aminehydrochloride,trans typically involves the following steps:
Formation of the Oxan Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the oxan ring.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, which can be achieved by reacting the amine with hydrochloric acid.
Industrial Production Methods: Industrial production methods would typically involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of oximes or nitriles.
Reduction: Reduction reactions can convert the chlorophenyl group to a phenyl group or reduce the oxan ring to a simpler structure.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction may yield simpler hydrocarbons.
Aplicaciones Científicas De Investigación
Chemistry: The compound is studied for its reactivity and potential as a building block in organic synthesis.
Biology: In biological research, the compound may be investigated for its interactions with biological molecules and potential as a biochemical probe.
Medicine: The compound could be explored for its pharmacological properties, such as its potential as a drug candidate for treating various diseases.
Industry: In industrial applications, the compound may be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of rac-(2R,4R)-2-(3-chlorophenyl)oxan-4-aminehydrochloride,trans would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds:
2-(3-chlorophenyl)oxan-4-aminehydrochloride: A similar compound without the racemic mixture.
2-(4-chlorophenyl)oxan-4-aminehydrochloride: A compound with a different position of the chlorine atom on the phenyl ring.
Uniqueness: The unique aspect of rac-(2R,4R)-2-(3-chlorophenyl)oxan-4-aminehydrochloride,trans lies in its specific stereochemistry and the position of the chlorine atom, which can influence its biological activity and reactivity.
Propiedades
Fórmula molecular |
C11H15Cl2NO |
|---|---|
Peso molecular |
248.15 g/mol |
Nombre IUPAC |
(2R,4R)-2-(3-chlorophenyl)oxan-4-amine;hydrochloride |
InChI |
InChI=1S/C11H14ClNO.ClH/c12-9-3-1-2-8(6-9)11-7-10(13)4-5-14-11;/h1-3,6,10-11H,4-5,7,13H2;1H/t10-,11-;/m1./s1 |
Clave InChI |
YIHZPNGRRPVSHB-NDXYWBNTSA-N |
SMILES isomérico |
C1CO[C@H](C[C@@H]1N)C2=CC(=CC=C2)Cl.Cl |
SMILES canónico |
C1COC(CC1N)C2=CC(=CC=C2)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






